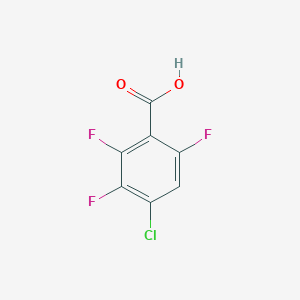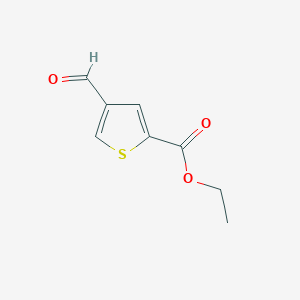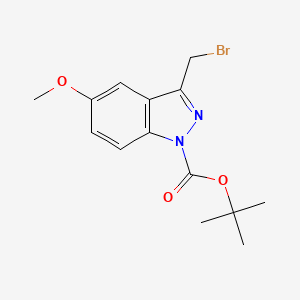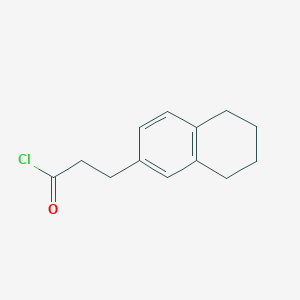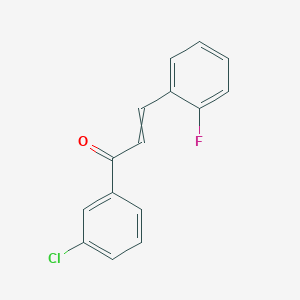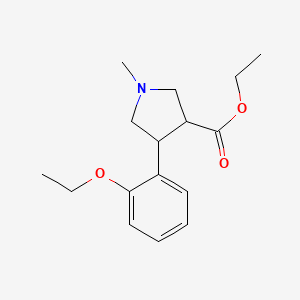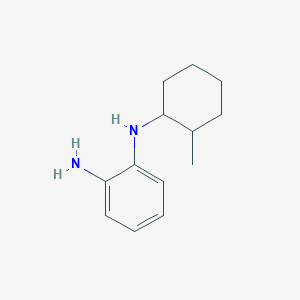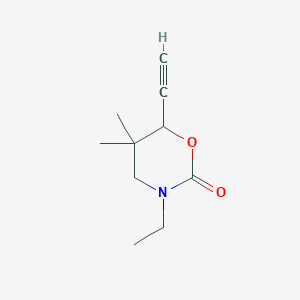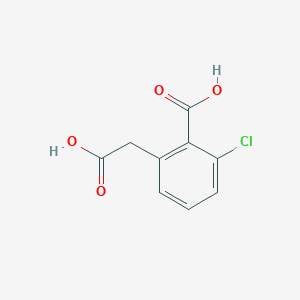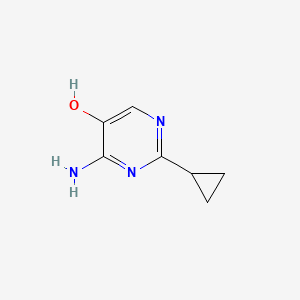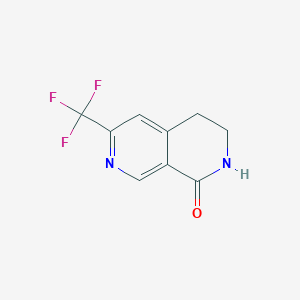![molecular formula C8H9F3N2O4 B14869016 N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]-2,2,2-trifluoroacetamide](/img/structure/B14869016.png)
N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoroacetamide group attached to a propyl chain, which is further connected to an oxazolidinone ring. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxazolidinone ring is replaced by a propyl group.
Introduction of the Trifluoroacetamide Group: The final step involves the reaction of the propyl-substituted oxazolidinone with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions to form the trifluoroacetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
Oxidation Products: Oxazolidinone derivatives with additional oxygen functionalities.
Reduction Products: Amine derivatives with reduced oxazolidinone rings.
Substitution Products: Substituted trifluoroacetamide derivatives with various functional groups.
Scientific Research Applications
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biochemical pathways. The oxazolidinone ring structure contributes to the compound’s stability and ability to form hydrogen bonds, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trichloro-acetamide: Contains a trichloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
Uniqueness
N-[3-[(4S)-2,5-dioxooxazolidin-4-yl]propyl]-2,2,2-trifluoro-acetamide is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9F3N2O4 |
|---|---|
Molecular Weight |
254.16 g/mol |
IUPAC Name |
N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H9F3N2O4/c9-8(10,11)6(15)12-3-1-2-4-5(14)17-7(16)13-4/h4H,1-3H2,(H,12,15)(H,13,16) |
InChI Key |
VAAFZOYHYSWDAC-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1C(=O)OC(=O)N1)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



